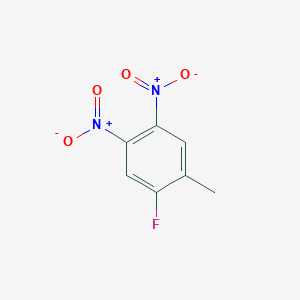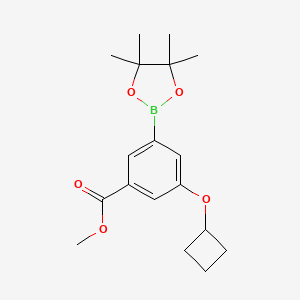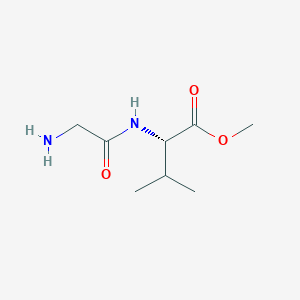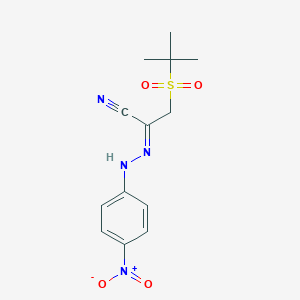
1-Fluoro-2-methyl-4,5-dinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-methyl-4,5-dinitro-benzene is an aromatic compound characterized by the presence of a fluorine atom, a methyl group, and two nitro groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-fluoro-2-methyl-4,5-dinitro-benzene typically involves the nitration of 1-fluoro-2-methyl-benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions (NO2+), which then electrophilically attack the benzene ring to introduce the nitro groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 1-fluoro-2-methyl-4,5-dinitro-benzene may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-Fluoro-2-methyl-4,5-dinitro-benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 1-azido-2-methyl-4,5-dinitro-benzene.
Reduction: Formation of 1-fluoro-2-methyl-4,5-diamino-benzene.
Oxidation: Formation of 1-fluoro-2-carboxy-4,5-dinitro-benzene.
Aplicaciones Científicas De Investigación
1-Fluoro-2-methyl-4,5-dinitro-benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitro groups or as a precursor for further functionalization.
Biology: Employed in studies involving enzyme inhibition and protein labeling due to its ability to react with amino groups.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-fluoro-2-methyl-4,5-dinitro-benzene involves its reactivity towards nucleophiles. The electron-withdrawing nature of the nitro groups and the fluorine atom makes the benzene ring highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various chemical transformations and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
1-Fluoro-2,4-dinitrobenzene: Known for its use in protein sequencing (Sanger’s reagent).
1-Chloro-2,4-dinitrobenzene: Used in similar applications but with different reactivity due to the presence of a chlorine atom instead of fluorine.
2,4-Dinitrotoluene: Lacks the fluorine atom but shares the nitro groups and methyl group, used in the production of explosives and dyes.
Uniqueness
1-Fluoro-2-methyl-4,5-dinitro-benzene is unique due to the combination of a fluorine atom, a methyl group, and two nitro groups on the benzene ring. This specific arrangement imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
85233-14-3 |
|---|---|
Fórmula molecular |
C7H5FN2O4 |
Peso molecular |
200.12 g/mol |
Nombre IUPAC |
1-fluoro-2-methyl-4,5-dinitrobenzene |
InChI |
InChI=1S/C7H5FN2O4/c1-4-2-6(9(11)12)7(10(13)14)3-5(4)8/h2-3H,1H3 |
Clave InChI |
DKIGICFLNPXDBT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1F)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzyl 2-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13046751.png)






![(1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046783.png)


![(3R)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046796.png)



